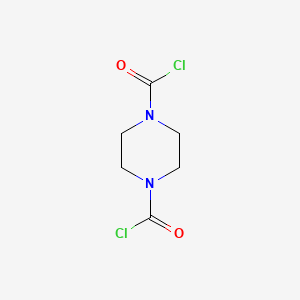
Piperazine-1,4-dicarbonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine-1,4-dicarbonyl Chloride is an organic compound that features a piperazine ring substituted with two chlorocarbonyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Piperazine-1,4-dicarbonyl Chloride can be synthesized through the reaction of piperazine with phosgene in a medium of methylene chloride and water under controlled conditions . The reaction typically involves the use of piperazine hexahydrate and phosgene, with methylene chloride serving as the solvent and water as the medium to facilitate the reaction.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of phosgene, a highly toxic and reactive compound, necessitates the implementation of safety measures and specialized equipment.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine-1,4-dicarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of piperazine and carbon dioxide.
Condensation Reactions: It can participate in condensation reactions with amines to form urea derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Condensation Conditions: Condensation reactions are often carried out in the presence of catalysts such as acids or bases.
Major Products Formed
Substitution Products: Various substituted piperazine derivatives.
Hydrolysis Products: Piperazine and carbon dioxide.
Condensation Products: Urea derivatives.
Aplicaciones Científicas De Investigación
Piperazine-1,4-dicarbonyl Chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperazine cores.
Materials Science: The compound is utilized in the production of polymers and other materials with specific properties.
Biological Research: It serves as a reagent in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is employed in the manufacture of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Piperazine-1,4-dicarbonyl Chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorocarbonyl groups are highly reactive, making the compound suitable for use in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(acryloyl)piperazine: Similar in structure but with acryloyl groups instead of chlorocarbonyl groups.
1,4-Di(bromoacetyl)piperazine: Features bromoacetyl groups instead of chlorocarbonyl groups.
1,4-Bis(ethoxycarbonyl)piperazine: Contains ethoxycarbonyl groups instead of chlorocarbonyl groups.
Uniqueness
Piperazine-1,4-dicarbonyl Chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of chlorocarbonyl groups allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of various compounds.
Propiedades
Fórmula molecular |
C6H8Cl2N2O2 |
|---|---|
Peso molecular |
211.04 g/mol |
Nombre IUPAC |
piperazine-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C6H8Cl2N2O2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2 |
Clave InChI |
PCABKZLAPFXTND-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)Cl)C(=O)Cl |
SMILES canónico |
C1CN(CCN1C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















